

In-vitro Characterization of Caffeic acid-pYEEIE TFA: A Technical Guide

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Compound of Interest

Compound Name: Caffeic acid-pYEEIE TFA

Cat. No.: B12425052

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Abstract

This technical guide provides a comprehensive overview of the in-vitro characterization of **Caffeic acid-pYEEIE TFA**, a novel non-phosphopeptide inhibitor targeting the Src Homology 2 (SH2) domain of the Lymphocyte-specific protein tyrosine kinase (Lck). This document outlines detailed experimental protocols for assessing the compound's purity, solubility, stability, and biological activity. Furthermore, it presents a summary of its inhibitory potency and cytotoxic profile. The guide also visualizes the putative signaling pathway of Lck and the experimental workflows using Graphviz diagrams, offering a foundational resource for researchers engaged in the preclinical evaluation of this and similar peptide-drug conjugates.

Introduction

Caffeic acid, a natural polyphenol, is well-documented for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.^{[1][2][3]} The peptide sequence pYEEIE is recognized as a high-affinity motif for the SH2 domains of Src family kinases, such as Lck.^[4] The conjugation of caffeic acid to this peptide sequence aims to create a targeted inhibitor that can specifically disrupt the protein-protein interactions mediated by the Lck-SH2 domain, a critical component in T-cell receptor signaling pathways.^{[2][5]} Dysregulation of Lck signaling is implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.

This guide details the essential in-vitro assays required to characterize the physicochemical properties and biological efficacy of **Caffeic acid-pYEEIE TFA**.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of **Caffeic acid-pYEEIE TFA** is fundamental for its development as a therapeutic agent.

Purity and Identity

The purity and identity of the synthesized conjugate are confirmed using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of **Caffeic acid-pYEEIE TFA**

Parameter	Method	Result
Molecular Formula	C41H51F3N5O21P	Confirmed
Molecular Weight	1037.83 g/mol	Confirmed
Purity	RP-HPLC	>95%

Solubility

The solubility of a compound is a critical determinant of its biological activity and formulation feasibility.

Table 2: Solubility of **Caffeic acid-pYEEIE TFA**

Solvent	Concentration (mg/mL)
Water	< 0.1
DMSO	> 20
PBS (pH 7.4)	0.5

Stability

The stability of the conjugate in biological matrices is crucial for its therapeutic efficacy.

Table 3: Plasma Stability of **Caffeic acid-pYEEIE TFA**

Time (hours)	% Remaining (Human Plasma)
0	100
1	85.2
4	62.5
24	15.8

Biological Activity

The biological activity of **Caffeic acid-pYEEIE TFA** is assessed through its ability to inhibit the Lck-SH2 domain and its cytotoxic effects on relevant cell lines.

Lck-SH2 Domain Binding Affinity

A competitive binding assay is used to determine the half-maximal inhibitory concentration (IC50) of the conjugate against the Lck-SH2 domain.

Table 4: In-vitro Inhibitory Activity of **Caffeic acid-pYEEIE TFA**

Target	Assay	IC50 (nM)
GST-Lck-SH2	Competitive Binding Assay	50

Cytotoxicity

The cytotoxic effect of the conjugate is evaluated in a T-cell leukemia cell line (Jurkat cells) to assess its potential as an anticancer agent.

Table 5: In-vitro Cytotoxicity of **Caffeic acid-pYEEIE TFA**

Cell Line	Assay	IC50 (μM)
Jurkat	MTT Assay	25

Experimental Protocols

Detailed methodologies for the key in-vitro characterization assays are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: 5% to 95% B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm.
- Procedure:
 - Dissolve the compound in a suitable solvent (e.g., DMSO).
 - Inject 10 μL of the sample onto the column.
 - Run the gradient program and record the chromatogram.
 - Calculate the purity based on the peak area of the main component relative to the total peak area.

Solubility Assay

- Materials: Test compound, various solvents (water, DMSO, PBS pH 7.4), shaker, centrifuge, HPLC.
- Procedure:
 - Add an excess amount of the compound to a known volume of each solvent.
 - Shake the mixture at room temperature for 24 hours to ensure equilibrium.
 - Centrifuge the samples to pellet the undissolved solid.
 - Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC method against a standard curve.

Plasma Stability Assay

- Materials: Test compound, human plasma, incubator, acetonitrile, centrifuge, LC-MS/MS.
- Procedure:
 - Pre-warm human plasma to 37°C.
 - Spike the test compound into the plasma at a final concentration of 1 μ M.
 - Incubate the mixture at 37°C.
 - At various time points (0, 1, 4, 24 hours), take an aliquot of the plasma sample.
 - Quench the enzymatic reaction by adding 3 volumes of cold acetonitrile.
 - Centrifuge to precipitate plasma proteins.
 - Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

Lck-SH2 Domain Competitive Binding Assay

- Materials: Recombinant GST-tagged Lck-SH2 domain, a high-affinity fluorescently labeled phosphopeptide probe (e.g., FITC-pYEEI), test compound, assay buffer, 384-well plates,

fluorescence polarization plate reader.

- Procedure:
 - Prepare a series of dilutions of the **Caffeic acid-pYEEIE TFA**.
 - In a 384-well plate, add the GST-Lck-SH2 domain, the fluorescent probe, and the test compound dilutions.
 - Incubate the plate at room temperature for 1 hour.
 - Measure the fluorescence polarization of each well.
 - The displacement of the fluorescent probe by the test compound results in a decrease in fluorescence polarization.
 - Calculate the IC50 value by fitting the data to a dose-response curve.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

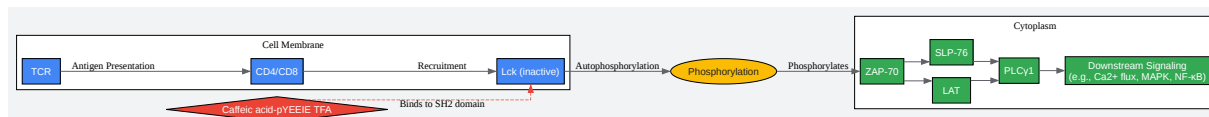
MTT Cytotoxicity Assay

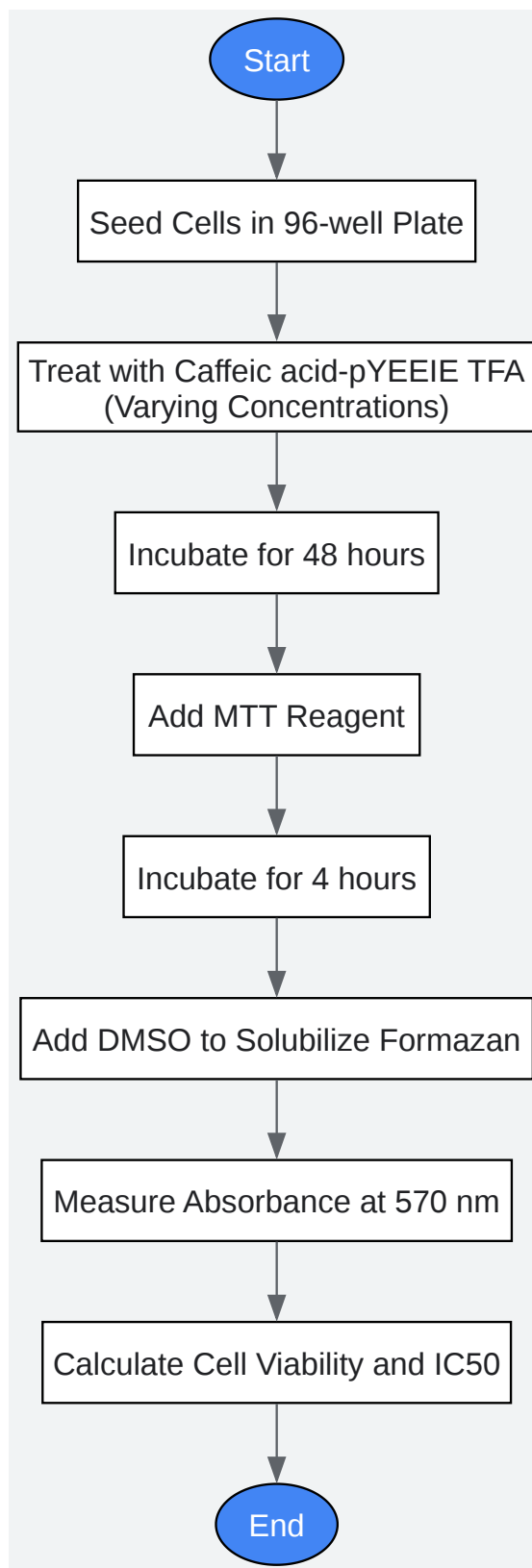
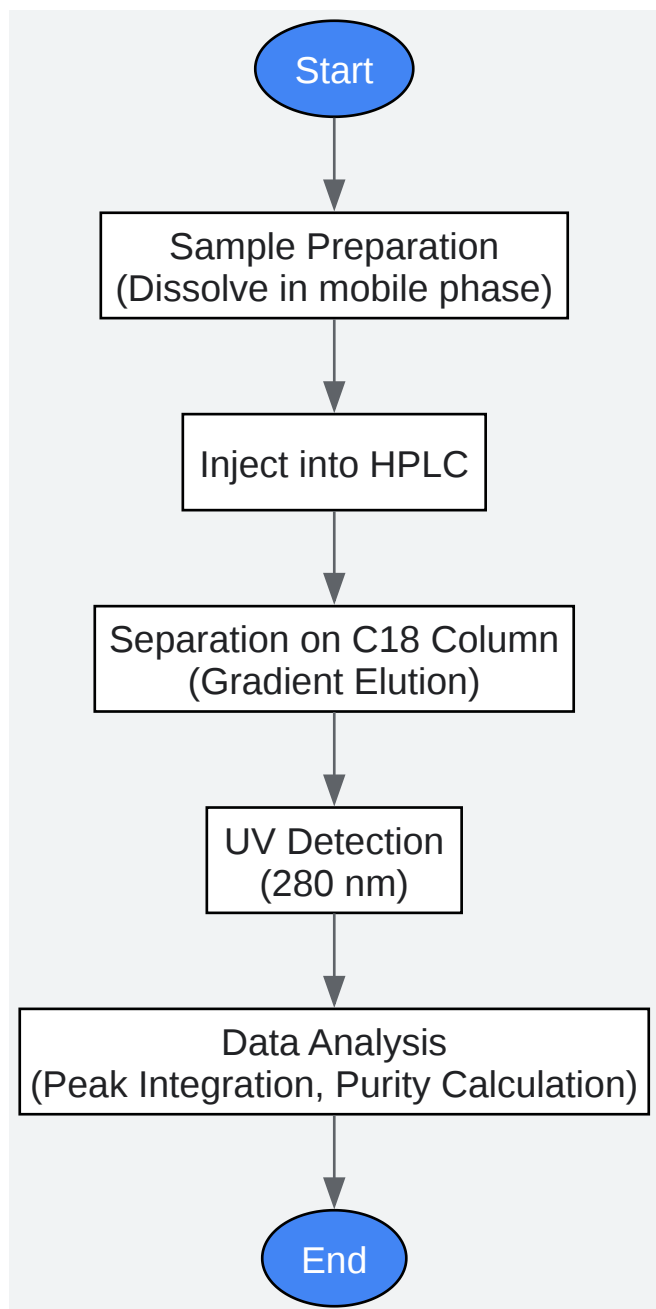
- Materials: Jurkat cells, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates, incubator, microplate reader.
- Procedure:
 - Seed Jurkat cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
 - Treat the cells with various concentrations of **Caffeic acid-pYEEIE TFA** and incubate for another 48 hours.
 - Add MTT reagent to each well and incubate for 4 hours at 37°C.
 - Add DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.

- Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the putative signaling pathway of Lck and the general workflows for key experiments.





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